molecular formula C6H7N3OS B8658239 4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide

4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B8658239
M. Wt: 169.21 g/mol
InChI Key: PJFPERPYVXYZCT-UHFFFAOYSA-N
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Patent
US07786040B2

Procedure details

4-Cyclopropyl-1,2,3-thiadiazole-5-carboxamide (4 g; 24 mmols) was dissolved in toluene (15 ml), and thionyl chloride (5 ml) was added thereto, followed by refluxing for 10 hours under heating. After cooling to room temperature, ice was added thereto to stop the reaction, and sodium hydrogen carbonate was added thereto to neutralize, followed by extracting with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to thereby obtain 2.1 g of 4-cyclopropyl-1,2,3-thiadiazole-5-carbonitrile.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([NH2:11])=O)[CH2:3][CH2:2]1.S(Cl)(Cl)=O.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]#[N:11])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC1)C=1N=NSC1C(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
ice was added
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=NSC1C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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